molecular formula C22H10Br4INO6 B1210848 Iodoacetamidoeosin CAS No. 69414-31-9

Iodoacetamidoeosin

Cat. No.: B1210848
CAS No.: 69414-31-9
M. Wt: 830.8 g/mol
InChI Key: BJEVMXQIEZQIHC-UHFFFAOYSA-N
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Description

Iodoacetamide (CAS 144-48-9) is a small organic compound with the molecular formula C₂H₄INO and a molecular weight of 184.96 g/mol . It is classified as an alkylating agent, widely used in biochemical research to modify cysteine residues in proteins by covalently binding to thiol (-SH) groups, thereby preventing disulfide bond formation during protein analysis . Structurally, it consists of an acetamide backbone substituted with an iodine atom at the α-carbon position.

Properties

IUPAC Name

2-iodo-N-(2',4',5',7'-tetrabromo-3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H10Br4INO6/c23-12-4-10-19(15(25)17(12)30)33-20-11(5-13(24)18(31)16(20)26)22(10)9-2-1-7(28-14(29)6-27)3-8(9)21(32)34-22/h1-5,30-31H,6H2,(H,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJEVMXQIEZQIHC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1NC(=O)CI)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)Br)O)Br)Br)O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H10Br4INO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60219570
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

830.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69414-31-9
Record name Iodoacetamidoeosin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069414319
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Iodoacetamidoeosin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60219570
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Iodoacetamidoeosin undergoes several types of chemical reactions, primarily due to its alkylating nature. The compound can participate in:

    Substitution Reactions: It can react with thiol groups in proteins, leading to the formation of stable thioether bonds.

    Oxidation and Reduction Reactions: While specific details on these reactions are limited, the presence of iodine in the compound suggests potential reactivity under oxidative or reductive conditions.

    Common Reagents and Conditions: Typical reagents include reducing agents like dithiothreitol and β-mercaptoethanol, which are used to prepare proteins for alkylation.

Scientific Research Applications

Protein Labeling and Tracking

Iodoacetamidoeosin is extensively used for labeling proteins due to its high selectivity for thiol groups. This property enables researchers to track protein localization and interactions in live cells.

  • Case Study : A study demonstrated that this compound effectively labeled band 3 proteins in human erythrocytes, which are crucial for anion transport. The binding of the probe inhibited sulfate exchange in these cells, highlighting its utility in studying membrane proteins and their functions .

Fluorescence Microscopy

The fluorescent nature of this compound makes it suitable for fluorescence microscopy applications. It can be used to visualize cellular structures and processes.

  • Data Table: Fluorescence Properties of this compound
PropertyValue
Excitation Maximum~519 nm
Emission Maximum~540 nm
Quantum YieldHigh

This table summarizes the fluorescence characteristics that make this compound effective for imaging applications.

Investigating Protein Dynamics

This compound can be employed to investigate protein dynamics through techniques such as fluorescence resonance energy transfer (FRET). By conjugating it with other fluorophores, researchers can study conformational changes and interactions between proteins.

  • Case Study : In experiments involving lucifer yellow iodoacetamide, researchers utilized this probe to label thiols in proteins located in hydrophobic environments, enabling the assessment of protein conformational changes .

Targeting Specific Enzymatic Activities

The compound has been shown to inhibit specific enzymatic activities upon illumination, making it useful for studying enzyme kinetics and mechanisms.

  • Example : this compound was found to irreversibly inhibit acetylcholinesterase activity when applied to erythrocyte membranes under light conditions, leading to protein aggregation . This application illustrates how light-activated probes can be used to explore enzyme functions.

Mechanism of Action

The primary mechanism of action of Iodoacetamidoeosin involves the alkylation of thiol groups in proteins. This reaction prevents the formation of disulfide bonds, thereby stabilizing the protein structure for further analysis . The compound targets cysteine residues in proteins, leading to the formation of stable thioether bonds. This mechanism is particularly useful in protein mass spectrometry and other analytical techniques.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Iodoacetic Acid (CAS 64-69-7)

Molecular Formula : C₂H₃IO₂
Molecular Weight : 185.95 g/mol

Key Differences:
  • Functional Group : Contains a carboxylic acid (-COOH) group instead of an amide (-CONH₂), altering solubility and reactivity.
  • Applications : Used in enzyme inhibition (e.g., glyceraldehyde-3-phosphate dehydrogenase) and as a precursor in organic synthesis .
  • Hazards : Corrosive to skin and eyes; harmful if inhaled or ingested .

Ethyl Iodoacetate (CAS 623-48-3)

Molecular Formula : C₄H₇IO₂
Molecular Weight : 214.01 g/mol

Key Differences:
  • Functional Group : An ester (-COOCH₂CH₃) group, making it more lipophilic than iodoacetamide.
  • Applications : Primarily employed in organic synthesis as an alkylating agent or intermediate for pharmaceuticals .
  • Hazards: Limited safety data, but esters are generally more volatile and flammable compared to amides .

Comparative Data Table

Parameter Iodoacetamide Iodoacetic Acid Ethyl Iodoacetate
CAS Number 144-48-9 64-69-7 623-48-3
Molecular Formula C₂H₄INO C₂H₃IO₂ C₄H₇IO₂
Molecular Weight 184.96 g/mol 185.95 g/mol 214.01 g/mol
Functional Group Amide (-CONH₂) Carboxylic Acid (-COOH) Ester (-COOCH₂CH₃)
Primary Applications Protein alkylation, proteomics Enzyme inhibition, synthesis Organic synthesis
Storage 2–10°C, dark, sealed container Not specified Not specified
Key Hazards Skin/eye irritant, toxic Corrosive, respiratory risks Potential flammability
Reactivity Reacts with thiols Reacts with thiols and amines Reacts with nucleophiles

Research Findings and Mechanistic Insights

Iodoacetamide in Proteomics

Iodoacetamide is the gold standard for blocking cysteine residues during protein digestion, ensuring accurate mass spectrometry results by preventing disulfide bond reformation . Its selectivity for thiol groups under neutral pH conditions makes it preferable over iodoacetic acid in reducing environments .

Iodoacetic Acid in Enzyme Inhibition

Iodoacetic acid irreversibly inhibits enzymes like glyceraldehyde-3-phosphate dehydrogenase by modifying active-site cysteine residues. However, its carboxylic acid group increases water solubility, which may reduce membrane permeability compared to iodoacetamide .

Biological Activity

Iodoacetamidoeosin (IAE) is a compound that has garnered attention in biological research due to its unique properties and potential applications. This article delves into the biological activity of IAE, exploring its mechanisms of action, effects on cellular processes, and implications for therapeutic use.

This compound is a derivative of eosin, a fluorescent dye, modified with an iodoacetamide group. This modification enhances its reactivity with thiol groups in proteins, allowing it to serve as a labeling agent in various biochemical assays. The mechanism of action primarily involves the alkylation of cysteine residues in proteins, which can lead to changes in protein function and cellular signaling pathways.

1. Cellular Interactions

IAE has been shown to interact with various cellular components, affecting processes such as:

  • Protein Function : By modifying cysteine residues, IAE can alter the activity of enzymes and receptors, potentially leading to changes in metabolic pathways.
  • Cell Signaling : The compound can influence signaling cascades by affecting key proteins involved in cell growth and apoptosis.

2. Toxicological Assessments

Research indicates that IAE exhibits cytotoxic effects at higher concentrations. A study highlighted that exposure to IAE resulted in increased oxidative stress markers and apoptosis in cultured cells, suggesting a dose-dependent relationship between IAE concentration and cellular viability .

Case Study 1: Gastric Mucosa Response

In a translational gastritis model using iodoacetamide (IAA), which shares structural similarities with IAE, researchers observed significant upregulation of the TRPA1 ion channel in the gastric mucosa. This response was attributed to inflammatory processes triggered by IAA administration, indicating that compounds like IAE may have similar effects on gastric tissue .

Case Study 2: Carcinogenic Potential

Another investigation examined the carcinogenic potential of iodoacetamide derivatives in rat models. The study found that chronic exposure led to significant increases in tumor incidence, particularly in glandular tissues. This raises concerns about the long-term biological effects of compounds like IAE, especially regarding their safety profiles .

Research Findings

Recent studies have provided insights into the broader implications of IAE's biological activity:

  • Proteomic Analysis : High-throughput proteomic studies revealed that IAE can significantly alter the expression levels of proteins involved in cell cycle regulation and apoptosis .
  • Oxidative Stress Induction : IAE has been linked to increased levels of reactive oxygen species (ROS) within cells, contributing to oxidative stress and subsequent cellular damage .

Data Tables

The following table summarizes key findings related to the biological activity of IAE:

Study Findings
Gastric Mucosa ResponseUpregulation of TRPA1 ion channel; inflammatory response observed .
Carcinogenic PotentialIncreased tumor incidence in rats exposed to iodoacetamide derivatives .
Proteomic ChangesAltered expression of proteins related to cell cycle and apoptosis .
Oxidative StressElevated ROS levels leading to cellular damage .

Q & A

Q. How to integrate this compound into multimodal imaging studies?

  • Methodological Answer : Combine its fluorescent properties with other probes (e.g., radiolabeled tracers) for correlative light-electron microscopy (CLEM). Validate co-localization using Pearson’s correlation coefficient and threshold-based overlap analysis .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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